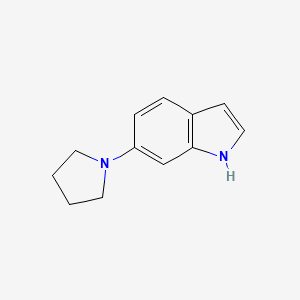
6-pyrrolidin-1-yl-1H-indole
Vue d'ensemble
Description
6-pyrrolidin-1-yl-1H-indole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Applications
Versatile Intermediate for Synthesis
6-Pyrrolidin-1-yl-1H-indole serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing more complex molecules. For instance, reactions with oxidizing agents like potassium permanganate can yield oxidized derivatives beneficial for further synthetic pathways.
Table 1: Common Reactions and Products
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Oxidized indole derivatives |
| Reduction | H₂ (catalyst), NaBH₄ | Reduced indole derivatives |
| Substitution | NH₃, Alkyl halides | Substituted indole compounds |
Biological Applications
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have shown it can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics and antiviral drugs .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its bioactivity suggests potential therapeutic roles in treating inflammatory diseases. For example, it has been linked to the modulation of inflammatory pathways, which could be pivotal in drug design for conditions like arthritis .
Table 2: Biological Activities
| Activity Type | Observed Effects | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Antibiotic development |
| Antiviral | Suppression of viral replication | Antiviral drug formulation |
| Anti-inflammatory | Modulation of inflammatory responses | Treatment of chronic inflammatory diseases |
Medicinal Applications
Cancer Research
In medicinal chemistry, this compound is being explored for its anticancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy . The compound's mechanism of action likely involves interaction with specific molecular targets related to cell proliferation and survival.
Diabetes Treatment
There is ongoing research into the compound's effects on metabolic pathways related to diabetes. Its potential to enhance insulin sensitivity or modulate glucose metabolism positions it as a candidate for developing antidiabetic agents .
Industrial Applications
Dyes and Pigments Production
Industrially, this compound can be utilized in synthesizing dyes and pigments due to its vibrant color properties and stability under various conditions. Its unique structure allows for modifications that can enhance the performance of colorants in textiles and coatings .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of various indole derivatives, including this compound, demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This highlights the compound's potential in addressing antibiotic resistance.
Case Study 2: Cancer Cell Apoptosis
In vitro studies have shown that treatment with this compound led to a marked increase in apoptosis in A549 lung cancer cells. The compound was found to activate caspase pathways essential for programmed cell death, indicating its therapeutic potential in oncology .
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
6-pyrrolidin-1-yl-1H-indole |
InChI |
InChI=1S/C12H14N2/c1-2-8-14(7-1)11-4-3-10-5-6-13-12(10)9-11/h3-6,9,13H,1-2,7-8H2 |
Clé InChI |
LUIKIBSWOMGISW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C=CN3 |
SMILES canonique |
C1CCN(C1)C2=CC3=C(C=C2)C=CN3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














